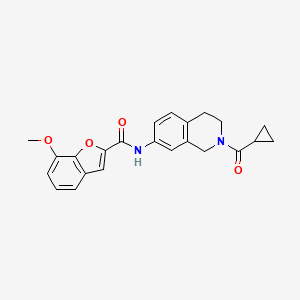
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by a unique structure combining a cyclopropane ring, a tetrahydroisoquinoline moiety, and a methoxybenzofuran carboxamide group. This intricate molecular configuration is indicative of its potential versatility in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process that begins with the preparation of cyclopropanecarbonyl chloride, which reacts with tetrahydroisoquinoline. Subsequent steps involve the introduction of the methoxybenzofuran carboxamide moiety. Typical reaction conditions include:
Solvents such as dichloromethane or toluene
Catalysts like palladium or copper complexes
Temperatures ranging from -20°C to 150°C
Industrial Production Methods: In an industrial setting, the production of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide often employs continuous flow reactors to maintain precise control over reaction parameters, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives with reagents like potassium permanganate.
Reduction: Yields reduced forms using agents such as lithium aluminium hydride.
Substitution: Participates in nucleophilic substitution reactions with halides or similar electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, ambient temperature
Reduction: Lithium aluminium hydride, anhydrous ether, under reflux
Substitution: Sodium hydride, N,N-dimethylformamide, at room temperature
Major Products
Oxidation: Forms carboxylic acids or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Yields substituted isoquinoline or benzofuran derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: Its structure provides a scaffold for designing biologically active molecules, potentially leading to new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers explore its potential as a drug candidate, leveraging its unique structure to interact with specific biological targets, such as enzymes or receptors involved in various diseases.
Industry: Used in the production of high-performance materials and as an additive in advanced manufacturing processes, it enhances the properties of polymers and coatings.
Mechanism of Action
The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. For instance, its benzofuran moiety can interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to similar compounds, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique cyclopropane and benzofuran combination, offering distinct chemical properties and biological activities.
List of Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-4-yl)-benzofuran-2-carboxamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzofuran-3-carboxamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxybenzofuran-2-carboxamide
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSMTBBXBWNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
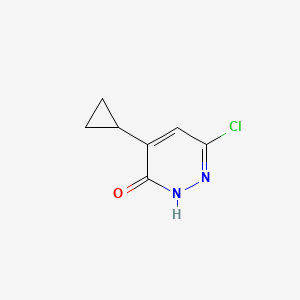
![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
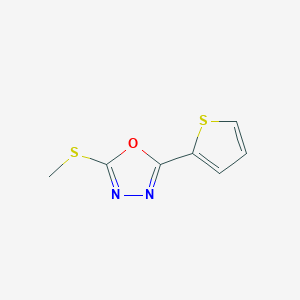
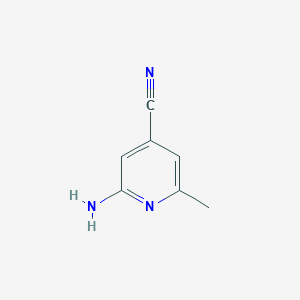
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520999.png)

![8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
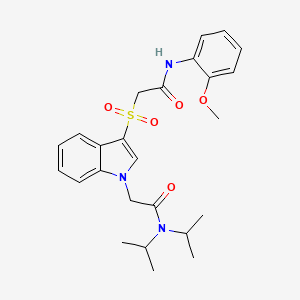
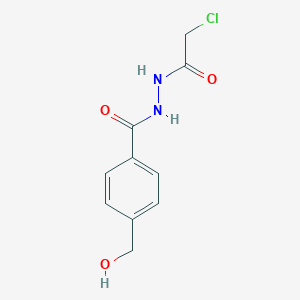
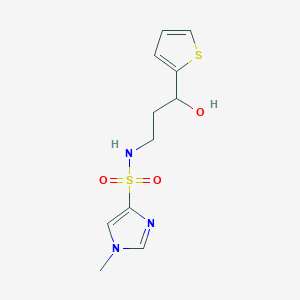
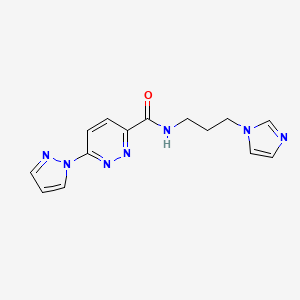
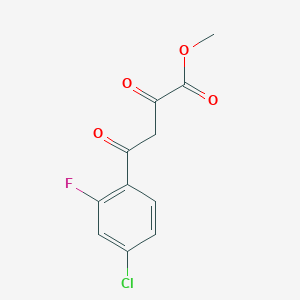
![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
